molecular formula C10H11ClO B14397160 6-Chloro-2,3,4-trimethylbenzaldehyde CAS No. 88174-37-2

6-Chloro-2,3,4-trimethylbenzaldehyde

Cat. No.: B14397160
CAS No.: 88174-37-2
M. Wt: 182.64 g/mol
InChI Key: GTEJEULZGAXFRL-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4-trimethylbenzaldehyde (C₁₀H₁₁ClO) is a substituted benzaldehyde derivative featuring a chloro group at position 6 and methyl groups at positions 2, 3, and 4 of the aromatic ring. The aldehyde functional group at position 1 contributes to its reactivity in condensation and nucleophilic addition reactions. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes due to its electron-withdrawing (chloro) and electron-donating (methyl) substituents, which modulate its electronic and steric properties .

Properties

CAS No.

88174-37-2

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

6-chloro-2,3,4-trimethylbenzaldehyde

InChI

InChI=1S/C10H11ClO/c1-6-4-10(11)9(5-12)8(3)7(6)2/h4-5H,1-3H3

InChI Key

GTEJEULZGAXFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,3,4-trimethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency and selectivity of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 6-Chloro-2,3,4-trimethylbenzoic acid.

    Reduction: 6-Chloro-2,3,4-trimethylbenzyl alcohol.

    Substitution: 6-Methoxy-2,3,4-trimethylbenzaldehyde.

Scientific Research Applications

6-Chloro-2,3,4-trimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4-trimethylbenzaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the aldehyde carbon.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • Chloro Group : In this compound, the chloro group at position 6 deactivates the ring toward electrophilic substitution but directs incoming electrophiles to the para position (if accessible). In contrast, 5-Chloro-2-hydroxy-3-methylbenzaldehyde has a meta-directing chloro group, which alters regioselectivity in reactions .
  • Methyl vs. Hydroxy Groups : Methyl substituents enhance steric bulk and electron density, whereas hydroxy groups introduce acidity and hydrogen-bonding capability. For example, 5-Chloro-2-hydroxy-3-methylbenzaldehyde is more water-soluble than its trimethyl counterpart due to the polar hydroxy group .

Electronic and Steric Effects :

  • The three methyl groups in this compound create significant steric hindrance, limiting access to the aldehyde group in reactions requiring nucleophilic attack. This contrasts with 6-Chloro-2,4-dimethoxypyrimidine, where methoxy groups provide electron-donating effects without steric interference .

Applications in Synthesis: Compounds like 6-Chloro-2-methyl-4,5-pyrimidinediamine are precursors in heterocyclic drug synthesis (e.g., antifolates), leveraging their amino groups for cross-coupling reactions . this compound’s aldehyde group is pivotal in forming Schiff bases or metal complexes, though its steric bulk may slow reaction kinetics compared to less-substituted analogs .

Research Findings and Implications

  • Synthetic Routes : Evidence suggests that this compound may be synthesized via Grignard reactions or Friedel-Crafts alkylation, similar to methods used for 5-Chloro-2-hydroxy-3-methylbenzaldehyde (e.g., methylmagnesium chloride addition followed by oxidation) .
  • Stability : The compound’s stability under acidic conditions is likely inferior to pyrimidine derivatives (e.g., 6-Chloro-2,4-dimethoxypyrimidine) due to the aldehyde’s susceptibility to oxidation .

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